Methylbenactyzium-bromid

Übersicht

Beschreibung

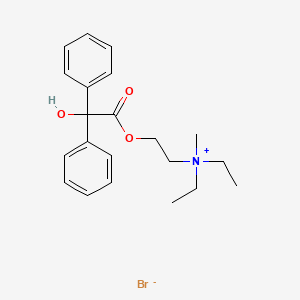

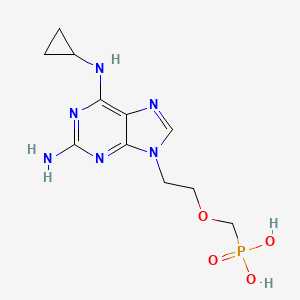

Methylbenactyzium bromide is a chemical compound with the molecular formula C₂₁H₂₈BrNO₃. It is known for its role as a muscarinic acetylcholine receptor (mAChR) inhibitor. This compound is used in various scientific and medical applications, particularly for its spasmolytic properties, which make it useful in the treatment of gastrointestinal ulcers .

Wissenschaftliche Forschungsanwendungen

Methylbenactyzium Bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in Studien eingesetzt, die Muskarin-Acetylcholin-Rezeptoren betreffen, um deren Rolle in verschiedenen physiologischen Prozessen zu verstehen.

Medizin: Wird als spasmolytisches Mittel zur Behandlung von Magen-Darm-Erkrankungen verwendet.

Industrie: Wird bei der Formulierung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen eingesetzt

5. Wirkmechanismus

Methylbenactyzium Bromid übt seine Wirkungen aus, indem es Muskarin-Acetylcholin-Rezeptoren (mAChRs) inhibiert. Diese Rezeptoren gehören zur Familie der G-Protein-gekoppelten Rezeptoren und sind an verschiedenen physiologischen Prozessen beteiligt, darunter Muskelkontraktion und Neurotransmitterfreisetzung. Durch die Blockierung dieser Rezeptoren reduziert Methylbenactyzium Bromid Muskelkrämpfe und lindert Symptome im Zusammenhang mit Magen-Darm-Erkrankungen .

Ähnliche Verbindungen:

Atropin: Ein weiterer mAChR-Inhibitor, der für ähnliche medizinische Anwendungen eingesetzt wird.

Scopolamin: Bekannt für seinen Einsatz bei der Behandlung von Reisekrankheit und postoperativem Erbrechen.

Ipratropiumbromid: Wird als Bronchodilatator bei der Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) verwendet.

Einzigartigkeit: Methylbenactyzium Bromid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Wirksamkeit und Sicherheit in seinen Anwendungen bietet. Seine Fähigkeit, mAChRs selektiv zu inhibieren, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen .

Wirkmechanismus

Target of Action

Methylbenactyzium bromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

As an inhibitor of mAChRs , Methylbenactyzium bromide works by blocking the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition disrupts the normal functioning of the nervous system, leading to various downstream effects.

Result of Action

The inhibition of mAChRs by Methylbenactyzium bromide can lead to a variety of molecular and cellular effects. For instance, it has been used as a spasmolytic for the treatment of gastrointestinal ulcers . By blocking the action of acetylcholine, it can reduce muscle spasms in the gastrointestinal tract.

Biochemische Analyse

Biochemical Properties

Methylbenactyzium bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor . It interacts with these receptors, which play a critical role in various biochemical reactions. The inhibition of these receptors by Methylbenactyzium bromide can alleviate muscle spasms and reduce secretions .

Cellular Effects

Methylbenactyzium bromide has significant effects on various types of cells and cellular processes. It influences cell function by targeting the muscarinic acetylcholine receptors in smooth muscles and glands . By inhibiting these receptors, Methylbenactyzium bromide can impact cell signaling pathways and cellular metabolism, leading to muscle relaxation and reduced secretions .

Molecular Mechanism

The molecular mechanism of Methylbenactyzium bromide involves its binding interactions with biomolecules, specifically the muscarinic acetylcholine receptors. By inhibiting the binding of acetylcholine, a neurotransmitter that facilitates communication between nerves and muscles, to its receptors, Methylbenactyzium bromide prevents muscle contractions and gland secretions .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Methylbenactyzium bromide can vary with different dosages in animal models

Metabolic Pathways

As a muscarinic acetylcholine receptor inhibitor, it likely interacts with enzymes or cofactors related to these receptors .

Transport and Distribution

Given its role as a muscarinic acetylcholine receptor inhibitor, it may interact with transporters or binding proteins related to these receptors .

Subcellular Localization

Given its role as a muscarinic acetylcholine receptor inhibitor, it may be localized to areas where these receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylbenactyzium bromide can be synthesized through a series of chemical reactions involving the esterification of diethylaminoethanol with diphenylacetic acid, followed by quaternization with methyl bromide. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of methylbenactyzium bromide involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: Methylbenactyzium Bromid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromidion kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Amine.

Hydrolyse: Es werden saure oder basische Bedingungen verwendet, mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Die Produkte hängen vom verwendeten Nukleophil ab.

Hydrolyse: Die Hauptprodukte sind Diphenylessigsäure und Diethylaminoethanol.

Vergleich Mit ähnlichen Verbindungen

Atropine: Another mAChR inhibitor used for similar medical applications.

Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

Ipratropium Bromide: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness: Methylbenactyzium bromide is unique due to its specific chemical structure, which provides a balance of efficacy and safety in its applications. Its ability to selectively inhibit mAChRs makes it a valuable tool in both research and clinical settings .

Eigenschaften

IUPAC Name |

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMVJQCQTCLYIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-61-5 (Parent) | |

| Record name | Methylbenactyzium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046832 | |

| Record name | Benzactyzine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-62-9 | |

| Record name | Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3166-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylbenactyzium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrimade | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzactyzine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylbenactyzium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLBENACTYZIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35Q3X4F69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)